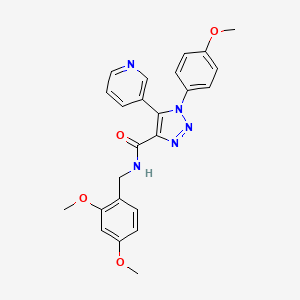

![molecular formula C19H17N3O4S B2428076 4-[(3-methoxyphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide CAS No. 690244-98-5](/img/structure/B2428076.png)

4-[(3-methoxyphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information available on the synthesis of “4-[(3-methoxyphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide”, there are related studies that might provide some insights. For instance, a continuous flow microreactor system was developed to synthesize a similar compound, N-(3-Amino-4-methylphenyl)benzamide . Another study reported a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives through direct condensation of benzoic acids and amines under ultrasonic irradiation .Wissenschaftliche Forschungsanwendungen

Radiolabeling for AT1 Receptor Imaging

- Development of Radiolabeled Ligands : [11C]L-159,884 and [11C]L-162,574, analogs of 4-[(3-methoxyphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide, were developed as potent and selective ligands for angiotensin II AT1 receptors. They were prepared through C-11 methylation and used for imaging studies (Hamill et al., 1996).

Anticancer Properties

- Modification as a PI3K Inhibitor : Alkylurea modification of a similar compound showed potent antiproliferative activities against cancer cell lines and reduced acute oral toxicity, suggesting potential as an effective anticancer agent with lower toxicity (Wang et al., 2015).

- Antimicrobial and Anticancer Applications : Derivatives of the compound exhibited significant antibacterial activity, highlighting its potential in antimicrobial and anticancer applications (Patel & Agravat, 2009).

- Synthesis for Anticancer Agents : Substituted 1,3,4-oxadiazolyl tetrahydropyridines were synthesized, incorporating the compound's moiety, and displayed moderate cytotoxicity against breast cancer cell lines (Redda & Gangapuram, 2007).

- c-MET Inhibitors for Cancer Therapy : Derivatives were identified as potent c-MET inhibitors with high anticancer activity against tested cancer cell lines, suggesting their potential as effective cancer therapeutic agents (Jiang et al., 2016).

Other Applications

- Novel Sulfonylurea Derivatives : New N-{[4-(1,2,3-Triazol)pyridin-3-yl]sulfonyl}urea derivatives were synthesized and demonstrated significant potential for antitumor activity (Szafrański, Sławiński & Kawiak, 2017).

- Molecular Docking and DNA Binding Studies : A related compound was synthesized and evaluated for its binding properties with DNA, showing potential in the study of DNA interactions and effects on cell lines (Mushtaque et al., 2016).

Eigenschaften

IUPAC Name |

4-[(3-methoxyphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c1-26-17-3-2-4-18(13-17)27(24,25)22-16-7-5-14(6-8-16)19(23)21-15-9-11-20-12-10-15/h2-13,22H,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWOJWNOBFIIGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-methoxyphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2427995.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2428000.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2428005.png)

![7-(4-chlorophenyl)-2-(2,4-difluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2428011.png)

![Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2428016.png)